2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-ethynyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H4N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h1,3-5H |
InChI Key |
OZMHEOFSCMLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN2C=CN=CC2=N1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Ethynyl 1 2 3 Triazolo 1,5 a Pyrazine
Synthesis of theresearchgate.netresearchgate.netsci-hub.seTriazolo[1,5-a]pyrazine Core Structure
The construction of the foundational researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core is a critical first step. Various synthetic routes have been developed, drawing upon established principles of heterocyclic chemistry. These can be broadly categorized into cyclocondensation and annulation reactions, alongside precursor functionalization strategies to facilitate subsequent modifications.
Cyclocondensation Approaches for Triazole Ring Formation
A prevalent method for the formation of the triazole ring in fused heterocyclic systems involves the cyclocondensation of a hydrazine-substituted pyrazine (B50134) with a reagent that provides the final carbon atom of the triazole ring. For the synthesis of the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core, a common precursor is 2-hydrazinopyrazine. This intermediate can be reacted with various one-carbon synthons to induce cyclization and form the desired triazole ring.
For instance, the reaction of 2-hydrazinopyrazine with triethoxymethane can lead to the formation of the researchgate.netresearchgate.netsci-hub.setriazolo[4,3-a]pyrazine isomer, which can sometimes rearrange to the more stable [1,5-a] isomer under thermal or acidic conditions. frontiersin.org The choice of cyclizing agent and reaction conditions is crucial in directing the regioselectivity of the final product.
Annulation Reactions for Pyrazine Ring Construction
Alternatively, the pyrazine ring can be constructed onto a pre-existing 1,2,4-triazole (B32235) ring. This approach often involves the use of a 3-amino-1,2,4-triazole as a key building block. The condensation of 3-amino-1,2,4-triazole with α-dicarbonyl compounds or their synthetic equivalents is a well-established method for the synthesis of various fused triazole systems. sci-hub.se For the synthesis of the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core, the reaction of 3-amino-1,2,4-triazole with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would lead to the formation of the pyrazine ring.
The reaction conditions for these cyclocondensations can vary, often requiring acidic or basic catalysis and elevated temperatures to drive the reaction to completion. The nature of the substituents on the dicarbonyl precursor will ultimately determine the substitution pattern on the pyrazine ring of the final product.
Precursor Functionalization and Derivatization Strategies
The synthesis of substituted researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazines often relies on the functionalization of readily available precursors. A key strategy involves starting with a substituted pyrazine, such as 2-aminopyrazine (B29847). From 2-aminopyrazine, a range of transformations can be performed to introduce the necessary functionality for the subsequent triazole ring formation. For example, conversion of the amino group to a hydrazine, followed by cyclization as described in section 2.1.1, is a common route.
Another approach involves the intramolecular cyclization of N-(pyrazin-2-yl)amidines. These amidine precursors can be prepared from 2-aminopyrazine and a nitrile-containing reagent. Oxidative N-N bond formation, often mediated by reagents like iodine or (diacetoxyiodo)benzene, can then effect the cyclization to the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core. organic-chemistry.orgbeilstein-journals.org This method offers a versatile route to a variety of substituted analogs.
Introduction of the Ethynyl (B1212043) Moiety at the C2 Position
Once the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core is established, the next critical step is the introduction of the ethynyl group at the C2 position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent example. Direct ethynylation methods are also being explored as a more atom-economical alternative.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgnih.gov In the context of synthesizing 2-ethynyl- researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine, this reaction typically involves the coupling of a 2-halo- researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine (where the halogen is typically bromine or chlorine) with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The key precursor for this reaction is a 2-halo derivative of the core structure. The synthesis of 2-bromo- researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine has been reported, and this compound is commercially available, providing a direct entry point for the Sonogashira coupling. chemicalbook.combiosynth.com The reaction conditions for the Sonogashira coupling on such heterocyclic systems are generally mild and tolerant of a wide range of functional groups.
Table 1: Representative Conditions for Sonogashira Coupling on Heterocyclic Halides
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp. to 80 °C |
| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 50-100 °C |
| Pd(OAc)₂/Xantphos | - | Cs₂CO₃ | Dioxane | 80-120 °C |
Note: These are general conditions and may require optimization for the specific substrate.
Following the coupling reaction with a protected alkyne like trimethylsilylacetylene, a deprotection step, typically with a fluoride (B91410) source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol), is required to yield the terminal alkyne, 2-ethynyl- researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine.
Direct Ethynylation Methodologies
Direct C-H ethynylation offers a more direct and atom-economical approach to introducing the alkyne functionality, as it avoids the pre-functionalization step of halogenation. While specific examples for the direct ethynylation of the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core at the C2 position are not widely reported in the literature, related methodologies on analogous heterocyclic systems suggest its potential applicability.
One such approach involves the direct C-H functionalization of the related researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrimidine scaffold using Grignard-Iocich reagents (ethynylmagnesium bromides). researchgate.net This transition-metal-free strategy has been shown to be effective for the introduction of ethynyl moieties onto the pyrimidine (B1678525) ring of this related fused system. The feasibility of applying a similar methodology to the C2 position of the researchgate.netresearchgate.netsci-hub.setriazolo[1,5-a]pyrazine core would depend on the relative acidity and reactivity of the C-H bonds within the molecule. Further research in this area could lead to more efficient synthetic routes to the target compound.
Alternative Alkyne Installation Techniques
While Sonogashira coupling is a well-established method, alternative strategies for installing an alkyne group can be considered for overcoming substrate limitations or improving reaction efficiency.
Coupling with Acetylenic Grignard Reagents: Palladium- or nickel-catalyzed cross-coupling reactions using ethynylmagnesium bromide or other acetylenic Grignard reagents can serve as an alternative to Sonogashira conditions. These reactions often proceed under milder conditions and can be effective for substrates that are sensitive to copper salts.
Stepwise Alkynylation via Corey-Fuchs Reaction: A two-step approach starting from a 2-formyl- nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine precursor is a viable alternative. This involves the conversion of the aldehyde to a dibromo-olefin using carbon tetrabromide and triphenylphosphine (B44618), followed by treatment with a strong base like n-butyllithium to induce elimination and form the terminal alkyne.
Dehydrohalogenation of Dihaloalkanes: A classical approach to alkyne synthesis involves the double dehydrohalogenation of a vicinal or geminal dihalide. libretexts.org Theoretically, an ethyl-substituted triazolopyrazine could be halogenated to a dihaloethyl derivative, which would then undergo a double E2 elimination using a strong base, such as sodium amide, to yield the desired ethynyl group. libretexts.org
Late-Stage Functionalization (LSF): Radical-based, late-stage functionalization techniques, which utilize C-H bonds as points for modification, represent a modern approach. nih.govresearchgate.net While direct C-H ethynylation of the nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine core is challenging, photoredox catalysis could potentially be employed to activate a C-H bond for subsequent coupling with an ethynylating reagent. mdpi.comnih.gov
Evaluation of Reaction Conditions and Optimization Protocols
The success of synthesizing 2-Ethynyl- nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine, particularly via cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters.
Solvent Effects and Temperature Control in Synthetic Pathways
The choice of solvent and the precise control of temperature are paramount in directing the outcome of the synthesis. For Sonogashira couplings, aprotic polar solvents are commonly employed.
Solvent Selection: Solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are frequently used. The solvent's ability to dissolve reactants and catalysts, as well as its boiling point, influences reaction kinetics and selectivity. For instance, amination reactions on a related chloro-triazolopyrazine scaffold proceeded effectively at room temperature using an excess of the amine reactant itself as the solvent, highlighting the diverse solvent strategies possible. beilstein-journals.org
Temperature Management: The reaction temperature directly impacts the rate of reaction and the formation of byproducts. Cross-coupling reactions are often initiated at room temperature and may be gently heated to ensure completion. In the synthesis of related nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine intermediates, reactions were conducted at reflux temperatures of 80-85°C in solvents like ethanol (B145695) or triethoxy methane. frontiersin.org Precise temperature control is crucial to prevent catalyst decomposition and the formation of undesirable homocoupled alkyne byproducts (Glaser coupling).
Catalyst Systems and Ligand Optimization for Enhanced Selectivity
The catalyst system, comprising a metal precursor and a coordinating ligand, is the cornerstone of the cross-coupling reaction, dictating its efficiency and selectivity.
Palladium Catalysts: Standard catalysts for Sonogashira coupling include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of the palladium source and its oxidation state can affect the catalytic cycle. The use of abnormal N-heterocyclic carbene (aNHC) ligands, such as triazolopyridinylidenes, with palladium has been shown to be effective in activating challenging C–Cl bonds in cross-coupling reactions, suggesting their potential utility for a 2-chloro- nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine precursor. chemrxiv.orgresearchgate.net
Copper Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, can improve catalytic activity, particularly for less reactive aryl chlorides. researchgate.net
The table below summarizes various catalyst systems used in cross-coupling reactions on related heterocyclic cores.
| Catalyst System | Substrate Type | Reaction Type | Observed Outcome | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Suzuki-Miyaura | Good yields for coupling with arylboronic acids | researchgate.net |
| Pd(PPh₃)₄ | Bromo-triazolopyridine | Suzuki-Miyaura | 88% yield of coupled product | mdpi.com |
| PdCl₂(dppf) | Chloroarene | C-N Coupling | Effective coupling with hydrazine | berkeley.edu |
| [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆ | Triazolopyrazine Scaffold | Photoredox Methylation | Successful late-stage C-H functionalization | mdpi.com |
Yield Enhancement and Purity Considerations
Maximizing the yield of a pure product requires attention to detail throughout the synthetic process.
Reagent Purity and Stoichiometry: Using high-purity starting materials, particularly the halogenated triazolopyrazine and the terminal alkyne, is essential. The stoichiometry of the alkyne and the base (typically an amine like triethylamine (B128534) or diisopropylethylamine) must be carefully controlled to drive the reaction to completion and neutralize the hydrogen halide formed.
Inert Atmosphere: To prevent oxidative side reactions and protect the catalyst, especially the Pd(0) species, from deactivation, reactions are typically carried out under an inert atmosphere of nitrogen or argon.
Purification: After the reaction, purification is critical for isolating the target compound. Common techniques include extraction to remove inorganic salts, followed by column chromatography on silica (B1680970) gel to separate the product from unreacted starting materials, the catalyst, and byproducts like the homocoupled diyne. Reversed-phase HPLC has also been used for purifying analogous triazolopyrazine derivatives. beilstein-journals.org
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. These principles can be applied to the synthesis of 2-Ethynyl- nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine and its precursors.
Microwave-Assisted Synthesis of Analogous Heterocycles
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. derpharmachemica.comrsc.org
The synthesis of the core nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazine ring system or related triazole heterocycles is well-suited for microwave-assisted techniques. For example, the cyclization reactions required to form the fused ring system can be significantly accelerated. Studies on the synthesis of 1,2,4-triazole derivatives have shown that reactions requiring several hours under conventional reflux can be completed in minutes under microwave irradiation. nih.gov This rapid, localized heating minimizes the formation of degradation byproducts. nih.gov
The table below compares conventional and microwave-assisted methods for the synthesis of related triazole compounds, illustrating the advantages of the latter.
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Synthesis of triazolothiadiazoles | 7 hours, Lower Yield | 5 minutes, Higher Yield | derpharmachemica.com |
| Synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8-9 minutes | nih.gov |
| Synthesis of thioether-triazoles | Not specified | 15 minutes, 81% Yield | nih.gov |
Catalyst-Free and Additive-Free Synthetic Protocols
The development of synthetic protocols that eliminate the need for catalysts and additives is a cornerstone of green chemistry, aiming to reduce environmental impact and simplify purification processes. In the context of 2-ethynyl- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine, a direct catalyst-free approach for the ethynylation of the chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine core is a primary objective.
While a specific catalyst-free synthesis for the pyrazine derivative has not been detailed in the literature, a notable precedent exists for the closely related chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrimidine system. A transition-metal-free strategy has been effectively employed for the direct C-H functionalization of the chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrimidine scaffold using Grignard-Iocich reagents (ethynylmagnesium bromides). researcher.liferesearchgate.net This reaction proceeds via the direct addition of the ethynylmagnesium bromide to the electron-deficient pyrimidine ring, followed by aromatization.
This methodology could potentially be adapted for the synthesis of 2-ethynyl- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine. The proposed reaction would involve the direct treatment of the parent chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine with an appropriate ethynylmagnesium bromide. The success of this approach would depend on the relative reactivity of the C-2 position of the pyrazine ring towards nucleophilic attack compared to the pyrimidine analogue.
Table 1: Proposed Catalyst-Free Ethynylation of chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine (based on pyrimidine analogue)
| Step | Reagents and Conditions | Product |
| 1 | chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine, Ethynylmagnesium bromide in THF | Intermediate adduct |
| 2 | Oxidative work-up | 2-Ethynyl- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine |
It is important to note that this proposed catalyst-free route is an extrapolation from a related heterocyclic system and would require experimental validation to confirm its feasibility and optimize reaction conditions for the chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine core.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy and waste minimization are critical metrics in assessing the sustainability of a chemical synthesis. The ideal synthetic route maximizes the incorporation of atoms from the starting materials into the final product and minimizes the generation of byproducts and waste streams.
A common and well-established method for the introduction of an ethynyl group onto a heterocyclic ring is the Sonogashira coupling reaction. wikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of 2-ethynyl- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine, this would necessitate a 2-halo- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine precursor. A synthetic route to 2-bromo- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine has been reported, starting from chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazin-2-amine via a Sandmeyer-type reaction. chemicalbook.com
Table 2: Synthesis of 2-Bromo- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine Precursor
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazin-2-amine | 1. Hydrogen bromide, Acetic acid, Sodium nitrite (B80452) in water at 0°C for 2h | Intermediate diazonium salt |
| 2 | Intermediate diazonium salt | 2. Copper(I) bromide in water, reflux for 8h | 2-Bromo- chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine |
Following the synthesis of the 2-bromo precursor, a Sonogashira coupling with a suitable protected alkyne, such as trimethylsilylacetylene, would yield the desired product.
Comparison of Synthetic Strategies in Terms of Atom Economy and Waste Minimization:
Sonogashira Coupling Approach:
Advantages: This is a robust and well-understood reaction with a broad substrate scope.
Proposed Catalyst-Free C-H Functionalization:
Advantages: This approach offers a significantly higher atom economy as it involves the direct formation of a C-C bond by breaking a C-H bond, with the only theoretical byproduct being the magnesium halide from the Grignard reagent. It eliminates the need for a halogenated precursor and a transition metal catalyst, thereby minimizing waste and simplifying purification.
Disadvantages: This method is not yet proven for the chemicalbook.comresearcher.liferesearchgate.nettriazolo[1,5-a]pyrazine system and may have limitations in terms of substrate scope and regioselectivity. The reaction may also require stoichiometric amounts of the Grignard reagent and an oxidative work-up, which would generate waste.
Chemical Reactivity and Transformation Pathways of 2 Ethynyl 1 2 3 Triazolo 1,5 a Pyrazine
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group of 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine is a hub of reactivity, enabling numerous chemical transformations. The sp-hybridized carbons of the triple bond are electron-rich, making them susceptible to electrophilic addition, while the terminal proton exhibits notable acidity (pKa ≈ 25), facilitating its removal by a strong base to form a potent nucleophile. msu.edulibretexts.org This dual reactivity allows for a wide range of synthetic modifications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Reactions
The terminal alkyne is an ideal substrate for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and consistently gives high yields, making it a cornerstone of modern synthetic chemistry. In this context, 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine can be coupled with various organic azides (R-N₃) in the presence of a Cu(I) catalyst to form a diverse library of triazole-linked conjugates.
The general transformation is depicted below:
2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine + R-N₃ --(Cu(I) catalyst)--> 2-(4-R-1H-1,2,3-triazol-1-yl)- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine
This reaction is foundational for creating complex molecular architectures, linking the triazolopyrazine core to other molecules for applications in medicinal chemistry and materials science.
Hydration and Hydroamination Reactions
Hydration: The addition of water across the alkyne's triple bond, typically catalyzed by a mercuric salt (such as HgSO₄) in aqueous acid, is expected to follow Markovnikov's rule. libretexts.org This would initially produce an enol intermediate that rapidly tautomerizes to the more stable keto form. For 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine, this reaction would yield 2-acetyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine.
Reaction Pathway:
Initial Reaction: 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine + H₂O --(Hg²⁺, H⁺)--> 2-(1-hydroxyvinyl)- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine (enol intermediate)
Tautomerization: 2-(1-hydroxyvinyl)- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine --> 2-acetyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine (ketone product)
Hydroamination: The addition of an N-H bond from an amine across the triple bond can also be achieved, often requiring a metal catalyst. nih.govnih.gov Catalytic systems based on copper, gold, or titanium have been shown to be effective for the hydroamination of terminal alkynes. nih.govfrontiersin.orgorganic-chemistry.org Depending on the catalyst and reaction conditions, this can lead to the formation of enamines or imines. For instance, reaction with a primary amine (R-NH₂) could yield an enamine that may tautomerize to the corresponding imine.
Oxidative and Reductive Transformations of the Ethynyl (B1212043) Group
Oxidative Transformations: The ethynyl group can undergo oxidative coupling reactions, such as the Glaser or Hay couplings, in the presence of a copper catalyst and an oxidant (like O₂). This would lead to the formation of a symmetrical 1,4-bis( nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazin-2-yl)buta-1,3-diyne. Oxidative cleavage of the triple bond can also be accomplished using strong oxidizing agents like ozone or potassium permanganate, which would transform the ethynyl group into a carboxylic acid, yielding nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine-2-carboxylic acid. masterorganicchemistry.com
Reductive Transformations: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would result in partial reduction to yield 2-vinyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine. msu.edu Complete reduction of the alkyne to an alkane can be achieved through hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C), to produce 2-ethyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| CuAAC | R-N₃, Cu(I) catalyst | 2-(4-R-1H-1,2,3-triazol-1-yl)- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 2-acetyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine |
| Oxidative Coupling (Glaser) | Cu(I) salt, O₂ | 1,4-bis( nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazin-2-yl)buta-1,3-diyne |
| Partial Reduction | H₂, Lindlar's Catalyst | 2-vinyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine |
| Full Reduction | H₂, Pd/C | 2-ethyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine |
Reactions of the Fused Triazolopyrazine Ring System
The nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine ring is an electron-deficient heteroaromatic system. The presence of multiple nitrogen atoms withdraws electron density from the carbon framework, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by a leaving group.
Electrophilic Aromatic Substitution Reactions
Due to the electron-deficient nature of the pyrazine (B50134) and fused triazole rings, electrophilic aromatic substitution (EAS) on the unsubstituted nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine core is challenging and typically requires harsh conditions. However, studies on related, more electron-rich pyrazolotriazolopyrimidine systems have shown that EAS reactions such as bromination, iodination, and nitration can proceed at specific positions on the six-membered ring. nih.govsemanticscholar.org By analogy, if 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine were to undergo EAS, the substitution would likely occur on the pyrazine ring, although the precise regioselectivity has not been documented. The directing effects of the fused triazole and the pyrazine nitrogens would influence the position of attack.
| Reaction | Electrophile/Reagents | Position of Substitution |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | Position 6 |
| Iodination | ICl in Acetic Acid | Position 6 |
| Nitration | HNO₃/H₂SO₄ in Acetic Acid | Position 6 |
Nucleophilic Aromatic Substitution on Activated Analogs
The introduction of a good leaving group, such as a halogen, onto the pyrazine ring significantly activates the system toward nucleophilic aromatic substitution (SₙAr). For instance, a hypothetical analog like 5-chloro-2-ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine would be expected to react with various nucleophiles.
Research on the related 5-chloro- nih.govsemanticscholar.orgacs.orgtriazolo[4,3-a]pyrazine scaffold has demonstrated that these compounds readily undergo substitution with nucleophiles such as primary amines. acs.org Interestingly, in some cases, substitution does not occur at the carbon bearing the leaving group (ipso-substitution) but at a distant position, a phenomenon known as tele-substitution. acs.org For the 5-chloro- nih.govsemanticscholar.orgacs.orgtriazolo[4,3-a]pyrazine system, nucleophilic attack by amines exclusively occurred at the C8 position, displacing the C5-chloride via a tele-substitution mechanism. acs.org This suggests that activated analogs of 2-Ethynyl- nih.govsemanticscholar.orgacs.orgtriazolo[1,5-a]pyrazine could exhibit complex and regiochemically interesting reactivity with nucleophiles.
Ring-Opening and Rearrangement Reactions Under Specific Conditions
While the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine core is generally stable, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often influenced by the nature of substituents and the reaction medium. For instance, the isomeric researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine system is known to undergo the Dimroth rearrangement to furnish the more thermodynamically stable researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine. nih.gov This suggests that the pyrazine analogue could potentially undergo similar rearrangements under acidic or thermal conditions.
Furthermore, nucleophilic attack on the pyrazine ring can lead to ring-opening. In related high-nitrogen containing systems like researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-b] researchgate.netresearchgate.netresearchgate.netbohrium.comtetrazines, nucleophiles have been shown to attack the tetrazine ring, initiating a sequence of ring-opening and subsequent ring-closure to form new heterocyclic systems. beilstein-journals.orgresearchgate.net It is conceivable that strong nucleophiles could react with the electron-deficient pyrazine ring of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine, particularly at positions activated by the triazole ring, leading to complex molecular rearrangements. The specific conditions and products of such reactions for the title compound, however, remain an area for further investigation.
Transition Metal-Catalyzed Functionalization of the Heterocycle
The presence of multiple C-H bonds and the potential for introducing halogen atoms on the heterocyclic core make transition metal-catalyzed reactions a powerful tool for the functionalization of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine.
C-H Activation and Direct Arylation/Alkenylation
Direct C-H activation is an increasingly important strategy for the efficient and atom-economical formation of C-C and C-heteroatom bonds. For related fused triazole systems, copper and palladium catalysts have been successfully employed for direct C-H (hetero)arylation. researchgate.net For instance, Cu-catalyzed direct C-H arylation of researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines has been developed to synthesize 3-aryl derivatives. researchgate.net Similarly, palladium-catalyzed regioselective C-H heteroarylation of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines has been achieved. researchgate.net These precedents suggest that the pyrazine ring of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine could be amenable to direct C-H functionalization, allowing for the introduction of aryl or alkenyl substituents at specific positions, thereby modulating its electronic and photophysical properties. The regioselectivity of such reactions would likely be influenced by the electronic nature of the fused triazole ring and the specific catalytic system employed.
Suzuki, Heck, and Stille Cross-Coupling Reactions on Halogenated Precursors
The introduction of a halogen atom onto the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine core provides a handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. masterorganicchemistry.comrsc.org These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a versatile method for forming C-C bonds. Halogenated researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazines would be expected to readily participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids or esters, enabling the introduction of aryl, heteroaryl, and vinyl groups. researchgate.netresearchgate.net This approach has been successfully applied to functionalize related halogenated 1H-1,2,4-triazole nucleosides and diazocines. researchgate.netrsc.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. masterorganicchemistry.com A halogenated precursor of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine could be coupled with various alkenes to introduce alkenyl side chains. This reaction has been utilized for the synthesis of alkenyl-1,2,4-triazole derivatives. researchgate.net
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. This method is known for its tolerance of a wide variety of functional groups. rsc.org Halogenated 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine could be coupled with various organostannanes to introduce diverse substituents.
The following table summarizes the potential cross-coupling reactions on a hypothetical halogenated 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine precursor:
| Reaction Name | Coupling Partners | Catalyst | Potential Product |
| Suzuki-Miyaura | Halogenated Precursor + R-B(OH)₂ | Pd(PPh₃)₄ or similar | Aryl/Alkenyl substituted derivative |
| Heck | Halogenated Precursor + Alkene | Pd(OAc)₂ or similar | Alkenyl substituted derivative |
| Stille | Halogenated Precursor + R-Sn(Bu)₃ | Pd(PPh₃)₄ or similar | Aryl/Alkenyl/Alkyl substituted derivative |
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine are of significant interest due to the potential applications of this class of compounds in materials science, such as in organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the ethynyl group is expected to influence its electronic transitions and redox behavior.
Studies on related ethynylated researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines have shown that these compounds can exhibit promising optical and electrochemical properties, acting as UV dyes with high quantum yields. researchgate.net The introduction of the ethynyl moiety can create push-pull systems that influence the intramolecular charge transfer characteristics, which are crucial for photophysical applications.
Furthermore, the synthesis of the isomeric 1,2,4-triazolo-[4,3-a]pyrazine has been achieved through a sequential electrochemical-photochemical process. bohrium.comnih.govresearchgate.net This process involves an initial electrochemical coupling followed by photochemical excitation to induce cyclization. This suggests that the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine core itself is photochemically active and can be involved in synthetically useful transformations. The electrochemical behavior of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine would likely involve redox processes centered on the π-conjugated system, with the potential for electropolymerization or the generation of reactive radical species.
Detailed studies on the specific absorption, emission, and redox potentials of 2-Ethynyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine are needed to fully elucidate its potential in photochemistry and electrochemistry.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation
High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed map of atomic connectivity.
While specific experimental data for 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine is not extensively published, analysis of related beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine and beilstein-journals.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine structures allows for the prediction of characteristic chemical shifts. beilstein-journals.orgmdpi.commdpi.com The protons on the pyrazine (B50134) ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The ethynyl (B1212043) proton would likely resonate at a characteristic upfield position. In the ¹³C NMR spectrum, the sp-hybridized carbons of the ethynyl group would exhibit distinct signals.
Two-dimensional NMR techniques are crucial for assembling the molecular framework.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable for identifying long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org This would be instrumental in confirming the position of the ethynyl group by observing correlations from the pyrazine ring protons to the ethynyl carbons and vice versa.
Solid-state NMR could provide insights into the conformation and packing of the molecule in the solid phase, complementing data from X-ray crystallography.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine Ring Protons | 7.5 - 9.0 | 130 - 155 |
| Ethynyl Proton | 3.0 - 3.5 | - |
| Ethynyl Carbons | - | 75 - 90 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify functional groups and probe the molecular structure.
For 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine, the following characteristic vibrational modes would be expected:
A sharp, weak absorption band around 3300 cm⁻¹ in the FT-IR spectrum, corresponding to the ≡C-H stretching vibration of the terminal alkyne.
A C≡C stretching vibration, which is often weak in the IR spectrum but strong in the Raman spectrum, would appear in the region of 2100-2140 cm⁻¹.
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic ring system.
C-H stretching vibrations of the pyrazine ring would be observed above 3000 cm⁻¹.
The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound. mdpi.com For 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine (C₇H₄N₄), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, confirming its molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation pattern observed in the mass spectrum provides valuable structural information. sapub.org The fragmentation of the beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine core would likely involve characteristic losses of small molecules such as N₂, HCN, or C₂H₂. The presence of the ethynyl group would also lead to specific fragmentation pathways that could be analyzed to further confirm the structure.
Table 2: High-Resolution Mass Spectrometry Data for a Related Compound
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 3-[4-(Difluoromethoxy)phenyl]-8-methyl-5-(2,2,2-trifluoroethoxy)- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine | C₁₅H₁₂F₅N₄O₂ | 375.0875 | 375.0874 |
Source: Data from a study on related triazolopyrazine derivatives. mdpi.com
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. mdpi.com If suitable crystals of 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine can be obtained, this technique would yield precise bond lengths, bond angles, and torsional angles. mdpi.com
This analysis would confirm the planarity of the fused beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine ring system and the linear geometry of the ethynyl substituent. Furthermore, X-ray crystallography would reveal details about the crystal packing and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the solid-state properties of the compound. beilstein-journals.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, a related system, is known to be a component of fluorescent dyes. researchgate.net
The UV-Vis absorption spectrum of 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine is expected to show absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic heterocyclic system. The introduction of the ethynyl group, a π-system, may influence the position and intensity of these absorption maxima.
If the compound is fluorescent, an emission spectrum can be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum would provide information about the energy of the excited state and the quantum yield of emission. researchgate.net Studies on related ethynyl-substituted beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines have shown them to be promising UV dyes with high quantum yields. researchgate.net These studies can provide a basis for understanding the potential photophysical properties of 2-Ethynyl- beilstein-journals.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyrazine.
Computational and Theoretical Investigations of 2 Ethynyl 1 2 3 Triazolo 1,5 a Pyrazine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For the broader class of nitrogen-containing heterocycles, DFT has been used to understand their molecular properties. dergipark.org.tr However, specific studies detailing the HOMO-LUMO gap, electron density distribution, and molecular orbital shapes for 2-Ethynyl- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrazine have not been identified in the available literature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical methods can predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions, when compared with experimental data, serve to validate the computational models and confirm the molecular structure. While spectroscopic data (NMR, UV, HRMS) have been reported for various derivatives of the researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine scaffold, computational predictions and their validation for 2-Ethynyl- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrazine are not documented in the searched scientific papers. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. This is particularly valuable in understanding how a molecule behaves in a biological or chemical system. MD simulations have been utilized to assess the stability of different researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives in complex with biological targets. nih.gov However, there is no specific published research on MD simulations of 2-Ethynyl- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrazine to analyze its conformational landscape or its interactions in different solvents.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction pathways, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction kinetics and mechanisms. While synthetic routes for various triazolopyrazine analogues have been described, theoretical studies elucidating the mechanisms of reactions involving 2-Ethynyl- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrazine, or the transition states of its formation or derivatization, are not available in the reviewed literature. frontiersin.org
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Properties
Cheminformatics and QSPR modeling are used to develop mathematical models that correlate the chemical structure of a compound with its physical, chemical, or optical properties. These models can then be used to predict the properties of new, unsynthesized compounds. QSAR (the biological equivalent of QSPR) studies have been conducted on related researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogs to predict their antimalarial activity. mdpi.com However, QSPR models specifically focused on predicting non-biological properties like stability, reactivity, or optical characteristics for 2-Ethynyl- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrazine have not been reported.
Applications in Advanced Materials and Chemical Synthesis
Role as a Building Block in Complex Organic Synthesis
The presence of the versatile ethynyl (B1212043) moiety and the fused aromatic system makes 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine a valuable precursor in the construction of more elaborate molecular structures.
Preparation of Larger Fused Heterocyclic Systems
The ethynyl group is a well-established functional handle for a variety of cyclization and coupling reactions. It is anticipated that 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine could serve as a key synthon in the preparation of extended, fused heterocyclic systems. For instance, through Sonogashira coupling followed by intramolecular cyclization, or via cycloaddition reactions, the ethynyl group can participate in the formation of new rings, thereby expanding the core heterocyclic structure. This approach is a common strategy for creating novel polycyclic aromatic systems with tailored electronic and photophysical properties.
Precursor for Dendrimers and Supramolecular Assemblies
The rigid structure and reactive terminal alkyne of 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine make it a suitable building block for the construction of dendrimers and other supramolecular structures. The triazolopyrazine core can act as a branching point, and the ethynyl groups can be utilized in iterative coupling reactions to build up dendritic macromolecules. Furthermore, the nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors or metal coordination sites, facilitating the self-assembly of complex supramolecular architectures. The coordination chemistry of a fused triazolopyrazine ligand has been shown to favor supramolecular organization, which could be exploited in crystal engineering. tandfonline.com
Development of Functional Materials
The electronic properties of the tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine system, combined with the extended π-conjugation offered by the ethynyl substituent, suggest significant potential in the development of novel functional materials.
Applications in Optoelectronic Devices (e.g., OLEDs, organic photovoltaics)
While direct data for 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine is not available, research on analogous compounds provides strong evidence for its potential in optoelectronics. For example, a series of 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and shown to possess interesting optoelectronic properties. These compounds exhibit fluorescence and have been investigated as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The incorporation of such pyrazine (B50134) derivatives as a dopant in emissive polymer layers has been shown to significantly enhance the external quantum efficiencies of OLEDs.
The electron-deficient nature of the pyrazine ring, combined with the π-system of the ethynyl group, can lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron injection and transport in electronic devices. The photophysical properties are also tunable by modifying the substituents on the ethynyl group, allowing for the development of materials with specific emission colors.
Table 1: Projected Optoelectronic Properties of Ethynyl-Triazolopyrazine Derivatives (Note: This table is illustrative and based on data for analogous compounds, not direct measurements of 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine)
| Property | Projected Value/Characteristic | Rationale |
| Absorption (λmax) | UV-Vis region (300-400 nm) | Extended π-conjugation |
| Emission (λmax) | Blue to green region | Dependent on substitution |
| Quantum Yield | Moderate to high | Potential for high fluorescence |
| Electron Affinity | High | Electron-deficient pyrazine core |
| Application | OLEDs, Organic Photovoltaics | Electron transport and emissive layers |
Polymer Chemistry: Incorporation into Conjugated Polymers and Networks
The terminal alkyne of 2-Ethynyl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine is an ideal functional group for polymerization reactions. It can be readily incorporated into the backbone of conjugated polymers through methods such as Glaser-Hay or Sonogashira cross-coupling polymerizations. The resulting polymers would feature the tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrazine unit as a recurring motif, which could impart desirable electronic and thermal properties to the material.
These conjugated polymers could find applications as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. The nitrogen-rich heterocyclic core is expected to enhance the electron-accepting properties of the polymer, making it suitable for use as an n-type semiconductor.
Future Research Directions and Emerging Paradigms for 2 Ethynyl 1 2 3 Triazolo 1,5 a Pyrazine
Exploration of Novel and Unconventional Synthetic Pathways
The synthesis of complex heterocyclic systems like the nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine core has traditionally relied on multi-step sequences. nih.gov Future research will likely pivot towards the development of more efficient and sustainable synthetic methodologies. Unconventional synthetic pathways that offer improvements in terms of atom economy, step efficiency, and environmental impact are of paramount importance.
Key areas for future exploration include:
Continuous Flow Synthesis: Shifting from batch to continuous flow processing can offer superior control over reaction parameters, enhanced safety, and easier scalability. For the synthesis of 2-Ethynyl- nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine, flow chemistry could enable the safe handling of reactive intermediates and reagents, and facilitate rapid optimization of reaction conditions.
Photoredox and Electrocatalysis: These methods provide access to unique reactive intermediates under mild conditions. The application of photoredox or electrocatalysis could open up new bond-forming strategies for the construction of the triazolopyrazine core or for the direct introduction of the ethynyl (B1212043) group, potentially circumventing the need for pre-functionalized starting materials.
C-H Activation Strategies: Direct C-H functionalization is a powerful tool for streamlining synthetic sequences. Future efforts could focus on the development of catalytic systems capable of directly installing an ethynyl group onto a pre-formed nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine scaffold, thereby avoiding the more complex synthesis of an ethynyl-bearing precursor.
| Synthetic Strategy | Potential Advantages |
| Continuous Flow Synthesis | Improved safety, scalability, and process control |
| Photoredox/Electrocatalysis | Mild reaction conditions, novel reactivity |
| C-H Activation | Increased step and atom economy |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development and application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions leading to 2-Ethynyl- nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine will be a key research frontier. coleparmer.comtheanalyticalscientist.comnih.govwaters.com
Future research in this area will likely focus on:
Process Analytical Technology (PAT): The integration of in situ spectroscopic probes (such as FTIR, Raman, and NMR) into reaction vessels can provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.comfu-berlin.deacs.org This data is invaluable for kinetic analysis and for ensuring process consistency.
Hyphenated Spectroscopic Techniques: Combining different spectroscopic methods, such as LC-MS or GC-MS, with in-line reaction sampling can provide comprehensive, time-resolved information about complex reaction mixtures. nih.gov
Fiber-Optic Probes: The use of fiber-optic probes for techniques like Raman and Near-Infrared (NIR) spectroscopy allows for non-invasive monitoring of reactions under a wide range of conditions, including high pressure and temperature. acs.org
| Spectroscopic Technique | Information Gained | Application |
| In Situ FTIR/Raman | Vibrational modes of functional groups | Monitoring conversion, detecting intermediates |
| In Situ NMR | Detailed structural information | Elucidating reaction pathways |
| Real-time MS | Mass-to-charge ratio of species | Identifying products and byproducts |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are designed and executed. For a target molecule like 2-Ethynyl- nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine, AI and ML can significantly accelerate the development of optimal synthetic routes.
Emerging paradigms in this domain include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and non-intuitive synthetic pathways to the target molecule by analyzing vast databases of known chemical reactions.
Reaction Condition Optimization: Machine learning algorithms can build predictive models from experimental data to identify the optimal set of reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts.
Autonomous Robotic Systems: The integration of AI and ML with robotic platforms can create self-optimizing systems that can independently conduct experiments, analyze the results, and decide on the next set of experiments to perform, leading to a highly accelerated discovery cycle.
High-Throughput Experimentation for Expedited Discovery of New Derivatives and Applications
High-throughput experimentation (HTE) platforms enable the rapid synthesis and screening of large libraries of compounds. This approach is particularly well-suited for exploring the chemical space around the 2-Ethynyl- nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine scaffold to identify derivatives with enhanced properties or novel applications.
Future research will likely leverage HTE for:
Derivative Library Synthesis: Utilizing automated liquid handlers and parallel synthesis reactors, large libraries of derivatives can be generated by systematically varying substituents on the triazolopyrazine core.
Rapid Screening: The synthesized libraries can be rapidly screened for desired biological activities (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence, conductivity).
Structure-Activity Relationship (SAR) Studies: The data generated from HTE can be used to build comprehensive SAR models, which can guide the design of next-generation derivatives with improved performance.
Theoretical Design of Novel Derivatives with Tailored Material Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific, pre-defined properties. In the context of 2-Ethynyl- nih.govcoleparmer.comtheanalyticalscientist.comtriazolo[1,5-a]pyrazine, theoretical methods can guide the synthesis of new derivatives with tailored material properties for applications in electronics, photonics, or sensing.
Key theoretical approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, optical properties (e.g., absorption and emission spectra), and reactivity of novel derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk material properties of derivatives, such as their morphology, stability, and transport properties.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of derivatives with their material properties, enabling the rapid in silico screening of large numbers of virtual compounds.
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure, optical spectra, reactivity |
| Molecular Dynamics (MD) | Bulk morphology, stability, transport properties |
| Quantitative Structure-Property Relationship (QSPR) | Correlation between structure and material properties |
Q & A
Q. What are the common synthetic routes for 2-Ethynyl-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives?
The synthesis typically involves functionalization of the [1,2,4]triazolo[1,5-a]pyrazine core using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA). For example, ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate serves as a key intermediate for cyclization to fused triazolo-pyrazine systems . Sequential reactions (e.g., acetylation, hydrolysis) are often employed to introduce ethynyl or other substituents.
Q. How can researchers characterize the structural integrity of synthesized derivatives?
Techniques include:
- ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing between isomers via nuclear Overhauser effects) .
- X-ray crystallography for unambiguous determination of fused-ring conformations and hydrogen-bonding patterns .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weights and fragmentation patterns .
Q. What safety protocols are recommended for handling hydrazinyl or ethynyl derivatives of this scaffold?
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of intermediates like 5-hydrazinyl derivatives.
- Avoid exposure to polyphosphoric acid (PPA) and acetic anhydride, which require controlled heating and proper waste disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolo-pyrazine synthesis?
- Solvent selection : Chloroform or ethanol under reflux enhances cyclization efficiency .
- Catalytic methods : Explore oxidative cyclization with iodine or electrolysis as alternatives to toxic oxidants like Pb(OAc)₄ .
- Temperature control : Stepwise heating (e.g., 95°C for 18 hours) minimizes side reactions during nucleophilic substitution .
Q. What strategies address challenges in regioselectivity during functionalization?
- Directed lithiation : Use directing groups (e.g., ester or cyano) to control ethynyl or aryl substitution at specific positions .
- Protection/deprotection : Temporarily block reactive sites (e.g., amines with acetyl groups) to enable selective modifications .
Q. How can computational methods guide the design of derivatives for biological targets?
- Molecular docking : Screen derivatives against adenosine A₂A or DPP-4 receptors to prioritize compounds with optimal binding poses .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., piperazine derivatives show enhanced A₂A antagonism and oral bioavailability) .
Q. What methodologies evaluate the biological activity of triazolo-pyrazine derivatives?
- In vitro assays : Test inhibition of clinical pathogens (e.g., MIC assays) or enzyme targets like DPP-4 using fluorogenic substrates .
- In vivo models : Assess pharmacokinetics in rodent catalepsy or Parkinson’s disease models (e.g., 6-hydroxydopamine-lesioned rats) at doses as low as 3 mg/kg .
Q. How can structural analogs with enhanced photophysical or material science applications be synthesized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
